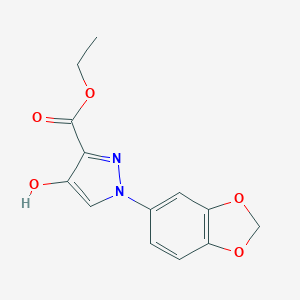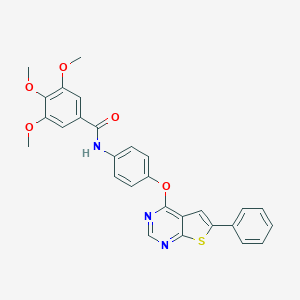
1-(1,3-Benzodioxol-5-yl)-4-hydroxy-3-pyrazolecarboxylic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,3-benzodioxol-5-yl)-4-hydroxy-3-pyrazolecarboxylic acid ethyl ester is a member of benzodioxoles.
Scientific Research Applications
Potential for Nonlinear Optical Materials
1-(1,3-Benzodioxol-5-yl)-4-hydroxy-3-pyrazolecarboxylic acid ethyl ester and its derivatives have been studied for their optical nonlinearity properties. A novel series of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, closely related to the compound , were synthesized and evaluated using the open-aperture z-scan technique. These compounds, particularly those with a carboxylic acid group and ester substituent, displayed significant nonlinear optical properties, suggesting potential applications in optical limiting (Chandrakantha et al., 2013).
Corrosion Inhibition for Steel
Pyrazole derivatives, including those structurally similar to 1-(1,3-Benzodioxol-5-yl)-4-hydroxy-3-pyrazolecarboxylic acid ethyl ester, have been investigated for their efficacy as corrosion inhibitors. These compounds were found to effectively reduce the corrosion rate of steel in hydrochloric acid, with the inhibition efficiency increasing with compound concentration. This points towards potential industrial applications in corrosion prevention (Herrag et al., 2007).
Role in Synthesis of Complex Molecules
This compound, due to its specific structural features, can play a key role in the synthesis of various complex molecules. For instance, it is a crucial intermediate in the synthesis of the anticoagulant apixaban. The detailed X-ray powder diffraction data provided for similar compounds suggest its importance in the precise structural elucidation of such molecules, which is vital in pharmaceutical research and development (Wang et al., 2017).
Potential Applications in Organic Synthesis
The molecule and its derivatives have shown potential in various organic synthesis processes. For example, reactions with thioethoxide ion in dimethylformamide demonstrated the utility of 1,3-benzodioxole derivatives in cleaving methyl esters and aryloxyacetates, indicating their potential use in synthetic organic chemistry (Feutrill & Mirrington, 1972).
properties
Molecular Formula |
C13H12N2O5 |
|---|---|
Molecular Weight |
276.24g/mol |
IUPAC Name |
ethyl 1-(1,3-benzodioxol-5-yl)-4-hydroxypyrazole-3-carboxylate |
InChI |
InChI=1S/C13H12N2O5/c1-2-18-13(17)12-9(16)6-15(14-12)8-3-4-10-11(5-8)20-7-19-10/h3-6,16H,2,7H2,1H3 |
InChI Key |
PQZHKRLGLHSPRV-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=NN(C=C1O)C2=CC3=C(C=C2)OCO3 |
Canonical SMILES |
CCOC(=O)C1=NN(C=C1O)C2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(3,4-dimethoxybenzylidene)amino]-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B381689.png)
![3-{[(5-methyl-2-furyl)methylene]amino}-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B381691.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B381692.png)
![N'-[4-cyano-2-(6-phenylthieno[2,3-d]pyrimidin-4-yl)pyrazol-3-yl]-N,N-dimethylmethanimidamide](/img/structure/B381693.png)
![6-Phenyl-4-pyrrolidin-1-ylthieno[2,3-d]pyrimidine](/img/structure/B381694.png)
![6-Phenyl-4-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}thieno[2,3-d]pyrimidine](/img/structure/B381695.png)
![2-Methyl-8-quinolinyl 6-phenylthieno[2,3-d]pyrimidin-4-yl ether](/img/structure/B381697.png)
![1-[4-(Difluoromethoxy)phenyl]-2-(6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylethanone](/img/structure/B381702.png)
![Ethyl 2-({[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}amino)-5-phenyl-3-thiophenecarboxylate](/img/structure/B381704.png)

![2-methoxy-N-{4-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)oxy]phenyl}benzamide](/img/structure/B381707.png)
![Dimethyl 5-({[(6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}amino)isophthalate](/img/structure/B381708.png)
![N-(2-methylphenyl)-2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B381709.png)
![N-(3-chloro-4-fluorophenyl)-2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B381710.png)